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This technical guide provides a comprehensive analysis of the rationale behind the
discontinuation of the clinical trial program for PF-05212377 (also known as SAM-760), a
selective 5-HT6 receptor antagonist developed by Pfizer for the treatment of mild-to-moderate
Alzheimer's disease (AD). The core of this analysis centers on the pivotal Phase 2 study
(NCTO01712074), which was terminated due to futility. This document synthesizes publicly
available data from clinical trial registries, scientific publications, and regulatory sources to
provide a detailed overview for the scientific community.

Executive Summary

The development of PF-05212377 was halted following a pre-specified interim analysis of a
Phase 2, randomized, double-blind, placebo-controlled clinical trial (NCT01712074). The trial
was stopped because it met the criteria for futility, indicating a low probability of achieving its
primary efficacy endpoint. The termination was not attributed to safety concerns. Data from the
interim analysis showed no significant cognitive or neuropsychiatric benefit of PF-05212377
over placebo in patients with mild-to-moderate Alzheimer's disease who were already receiving
stable donepezil therapy. This outcome contributed to a broader pattern of failures for 5-HT6
receptor antagonists in late-stage clinical development for AD, suggesting that this therapeutic
class may not be a viable approach for treating the disease.

PF-05212377: Mechanism of Action
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PF-05212377 is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor.[1] These
receptors are primarily expressed in the central nervous system, particularly in brain regions
associated with cognition and memory, such as the hippocampus and cortex.[2] The proposed
mechanism of action for 5-HT6 receptor antagonists in Alzheimer's disease is based on the
hypothesis that blocking these receptors enhances cholinergic and glutamatergic
neurotransmission, which are known to be impaired in AD. Preclinical studies suggested that
PF-05212377 could improve cognitive function.[3]

Signaling Pathway of the 5-HT6 Receptor

The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the
Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in
intracellular cyclic AMP (cAMP).[2] This signaling cascade can influence the activity of various
downstream effectors, ultimately modulating neuronal excitability and synaptic plasticity. The
antagonism of this pathway by drugs like PF-05212377 was expected to counteract some of
the neurochemical deficits observed in Alzheimer's disease.
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Caption: Simplified 5-HT6 Receptor Signaling Pathway.
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The Discontinued Phase 2 Clinical Trial
(NCT01712074)

The decision to terminate the development of PF-05212377 was based on the results of the
Phase 2 study B2081011, registered under the identifier NCT01712074.[4]

Experimental Protocol

The study was a randomized, 18-week, placebo-controlled, double-blind, parallel-group study
designed to evaluate the safety and efficacy of PF-05212377 in subjects with mild-to-moderate
Alzheimer's disease who had existing neuropsychiatric symptoms and were on a stable daily
dose of donepezil.

Patient Population:

« Inclusion Criteria: Participants had a clinical diagnosis of probable AD with supporting brain
imaging. They also presented with neuropsychiatric symptoms, defined by a score of > 10 on
the Neuropsychiatric Inventory (NPI). Patients were required to be on a stable dose of
donepezil (5 mg or 10 mg) for at least four months.

o Exclusion Criteria: Patients with extreme agitation, aggression, or inability to complete the
cognitive assessments were excluded. Other exclusion criteria included the presence of
other major structural brain diseases or severe medical or psychiatric conditions.

Treatment:

 Investigational Arm: PF-05212377 (30 mg, once daily)

e Control Arm: Placebo

e Background Therapy: All patients continued their stable dose of donepezil.
Endpoints:

o Primary Efficacy Endpoint: Change from baseline in the Alzheimer's Disease Assessment
Scale-cognitive subscale (13 items - ADAS-cog13) total score at Week 12.
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o Key Secondary Efficacy Endpoint: Change from baseline in the Neuropsychiatric Inventory
(NPI) total score at Week 12.

Statistical Analysis Plan: The study included a pre-specified interim analysis for futility or
efficacy to be conducted after approximately 180 subjects had completed the 12-week
treatment period. The fultility criterion was based on the conditional power of the study to detect
a statistically significant difference in the primary endpoint.

Clinical Trial Workflow

The workflow of the NCT01712074 trial followed a standard parallel-group, randomized
controlled trial design.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10822279?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BH@ Foundational & Exploratory

Check Availability & Pricing

Patient Screening

anormed ConsenD
Randomization (N=186)

Placebo
+ Donepezil

PF-05212377 (30mg QD)
+ Donepezil

N\

(12—Week Treatment Period

l

Interim Analysis
(n=163 completers)

Futility Criteria Met

Trial Termination

Click to download full resolution via product page

Caption: Workflow of the NCT01712074 Clinical Trial.
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Rationale for Discontinuation: Futility Analysis

The primary reason for the discontinuation of the PF-05212377 clinical trial program was the
outcome of the pre-specified interim futility analysis of the NCT01712074 study.

Concept of Futility Analysis

A futility analysis is an interim analysis in a clinical trial that assesses the probability of the trial
achieving its objectives. If this probability is found to be very low, the trial may be stopped early
for futility. This is done to prevent exposing participants to an ineffective treatment and to

conserve resources.

Futility Analysis in the PF-05212377 Trial

At the time of the interim analysis, 186 subjects had been randomized, and 163 had completed
the 12-week visit. The analysis of the primary and key secondary endpoints revealed that the
study had met the pre-specified criteria for futility.

Interim Data Available
(n=163 completers)

i

Calculate Conditional Power
(Probability of Success at Trial End)

Conditional Power < Pre-specified Threshold?

Stop Trial for Futility Continue Trial to Completion

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b10822279?utm_src=pdf-body
https://www.benchchem.com/product/b10822279?utm_src=pdf-body
https://www.benchchem.com/product/b10822279?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10822279?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Caption: Logical Flow of the Futility Analysis.

Quantitative Data from the Discontinued Trial

The interim analysis of the NCT01712074 trial yielded the following key quantitative results,
which are summarized in the tables below.

Efficacy Outcomes

The efficacy data at week 12 showed no benefit of PF-05212377 compared to placebo. In fact,
the results numerically favored the placebo group for both the primary and key secondary

endpoints.
Treatment
. PF-05212377 )
Endpoint (n=91) Placebo (n=95) Difference p-value
n=
(95% CI)
ADAS-cogl13
(Change from 0.70 0.43
Baseline)
NPI Total Score
(Change from 2.19 0.20

Baseline)

Table 1: Primary and Key Secondary Efficacy Outcomes at Week 12 (Interim Analysis). A
positive treatment difference favors placebo.

Safety and Tolerability

The safety profile of PF-05212377 was found to be comparable to placebo, and the trial's
termination was not due to safety concerns.

Adverse Event Category PF-05212377 (n=91) Placebo (n=95)
Any Adverse Event 46.2% 44.7%

Serious Adverse Events 5.5% (5 events) 3.2% (3 events)
Deaths 1 0
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Table 2: Summary of Adverse Events (Interim Analysis).

Conclusion and Broader Context

The discontinuation of the PF-05212377 clinical trial program due to futility was a significant
event in the landscape of Alzheimer's disease drug development. It underscored the challenges
of translating preclinical findings into clinical efficacy, particularly for novel therapeutic targets.

The failure of PF-05212377 was not an isolated incident for the 5-HT6 receptor antagonist
class. Other drugs with the same mechanism of action, such as idalopirdine and intepirdine,
also failed to demonstrate efficacy in large Phase 3 trials. This series of failures has led to a
general consensus in the scientific community that targeting the 5-HT6 receptor is unlikely to
be a successful strategy for the symptomatic treatment of Alzheimer's disease.

This technical guide provides a detailed rationale for the discontinuation of the PF-05212377
clinical trials, based on the publicly available data. The lack of efficacy, as determined by a pre-
specified futility analysis, was the sole driver for this decision. The data presented here can
serve as a valuable resource for researchers and drug developers in the field of
neurodegenerative diseases, offering insights into the complexities of clinical trial design and
the importance of interim analyses in making go/no-go decisions.
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 To cite this document: BenchChem. [Rationale for the Discontinuation of PF-05212377
Clinical Trials: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10822279#rationale-for-the-discontinuation-of-pf-
05212377-clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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